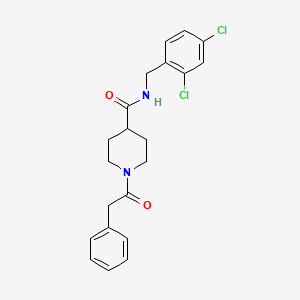
N-(2,4-dichlorobenzyl)-1-(phenylacetyl)-4-piperidinecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related piperidine derivatives often involves multi-step chemical processes that include the formation of piperidine rings, functionalization with various substituents, and modifications to enhance biological activity. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives showcased the importance of substituting the benzamide with a bulky moiety for increased activity, and the introduction of an alkyl or phenyl group at the nitrogen atom significantly enhanced the activity (Sugimoto et al., 1990). These synthetic strategies highlight the complex chemistry involved in creating piperidine-based compounds with desired properties.
Molecular Structure Analysis
The molecular structure of N-(2,4-dichlorobenzyl)-1-(phenylacetyl)-4-piperidinecarboxamide and its analogs plays a crucial role in their biological activities. For example, the structural analysis of a potent antagonist for the CB1 cannabinoid receptor, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, revealed the importance of conformational flexibility and specific substituent positioning for binding affinity and activity (Shim et al., 2002). These insights can be applied to understand the molecular structure-activity relationships in similar piperidine derivatives.
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions that are critical for their functionalization and activity modulation. The synthesis and anti-acetylcholinesterase activity of piperidine derivatives highlight the role of the nitrogen atom's basic quality in the piperidine ring and the impact of substituents on enzymatic inhibition (Sugimoto et al., 1990). These chemical properties are essential for designing compounds with targeted biological activities.
Propiedades
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-1-(2-phenylacetyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N2O2/c22-18-7-6-17(19(23)13-18)14-24-21(27)16-8-10-25(11-9-16)20(26)12-15-4-2-1-3-5-15/h1-7,13,16H,8-12,14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZRQDQMVVYTHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=C(C=C(C=C2)Cl)Cl)C(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-bromo-2-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B4741347.png)
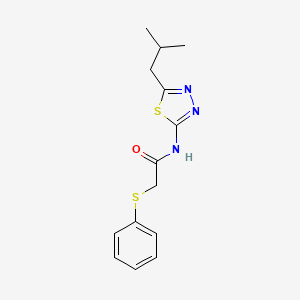
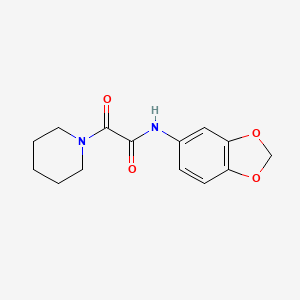
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide](/img/structure/B4741378.png)
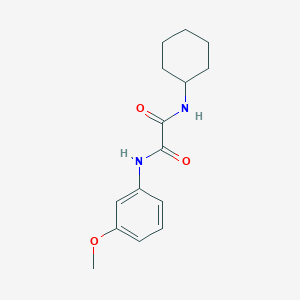
![1-[(4-fluorophenyl)sulfonyl]-N-(3-methylbutyl)-4-piperidinecarboxamide](/img/structure/B4741387.png)
![N-(5-bromo-2-pyridinyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B4741395.png)
![3-{[4-(cyclopropylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B4741400.png)
![5-{[(5-hydroxypentyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4741416.png)
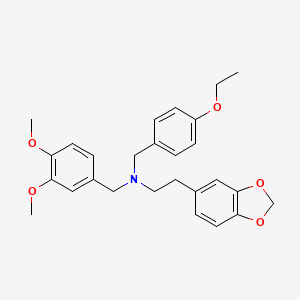
![N-(4-ethoxybenzyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4741429.png)

![4-[6-(4-bromophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4741431.png)
